molecular formula C10H12F2O2 B8032959 3,5-Difluoro-4-(2-methylpropoxy)phenol

3,5-Difluoro-4-(2-methylpropoxy)phenol

Cat. No.: B8032959
M. Wt: 202.20 g/mol
InChI Key: BFWFHKFWMFULCF-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(2-methylpropoxy)phenol is an organic compound characterized by the presence of two fluorine atoms and a 2-methylpropoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(2-methylpropoxy)phenol typically involves the reaction of 3,5-difluorophenol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(2-methylpropoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-4-(2-methylpropoxy)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(2-methylpropoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and phenol group play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorophenol: Lacks the 2-methylpropoxy group, making it less hydrophobic.

    4-(2-Methylpropoxy)phenol: Lacks the fluorine atoms, resulting in different reactivity and properties.

    3,5-Dichloro-4-(2-methylpropoxy)phenol: Chlorine atoms instead of fluorine, leading to different chemical behavior.

Uniqueness

3,5-Difluoro-4-(2-methylpropoxy)phenol is unique due to the presence of both fluorine atoms and the 2-methylpropoxy group. This combination imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3,5-difluoro-4-(2-methylpropoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2/c1-6(2)5-14-10-8(11)3-7(13)4-9(10)12/h3-4,6,13H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWFHKFWMFULCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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